BenchChemオンラインストアへようこそ!

(R)-(+)-Higenamine Hydrobromide

Enantioselective pharmacology iNOS inhibition Nitric oxide production

(R)-(+)-Higenamine Hydrobromide is the optically pure R-enantiomer of the naturally occurring tetrahydroisoquinoline alkaloid higenamine (norcoclaurine), presented as a defined hydrobromide salt. Originally isolated from Aconitum species, higenamine is recognized as a dual β1/β2-adrenoceptor agonist and was added to the WADA Prohibited List in 2017 as a β2-agonist.

Molecular Formula C₁₆H₁₇NO₃·HBr
Molecular Weight 271.318091
CAS No. 106032-52-4
Cat. No. B1145228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-Higenamine Hydrobromide
CAS106032-52-4
SynonymsHydrobromide (1:1) 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-Hydroxyphenyl)methyl]-_x000B_
Molecular FormulaC₁₆H₁₇NO₃·HBr
Molecular Weight271.318091
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(+)-Higenamine Hydrobromide (CAS 106032-52-4): What Procurement Teams Need to Know About This Single-Enantiomer β-Adrenoceptor Ligand


(R)-(+)-Higenamine Hydrobromide is the optically pure R-enantiomer of the naturally occurring tetrahydroisoquinoline alkaloid higenamine (norcoclaurine), presented as a defined hydrobromide salt. Originally isolated from Aconitum species, higenamine is recognized as a dual β1/β2-adrenoceptor agonist and was added to the WADA Prohibited List in 2017 as a β2-agonist [1]. Unlike the racemic mixture or the S-enantiomer, this single R-enantiomer hydrobromide salt provides a stereochemically defined tool compound suitable for investigating enantioselective pharmacology, serving as a chiral reference standard in structure-activity relationship (SAR) studies, and enabling precise differentiation of stereospecific biological effects [2].

Why (R)-(+)-Higenamine Hydrobromide Cannot Be Substituted With Racemic Higenamine or the S-Enantiomer in Research Settings


The three forms of higenamine—(R)-(+)-higenamine, (S)-(−)-higenamine, and the (RS)-(±)-racemic mixture—exhibit quantitatively distinct pharmacological profiles that preclude interchangeable use. In LPS-stimulated RAW 264.7 macrophages, the IC50 for iNOS inhibition differs by over 3-fold between enantiomers: (S)-higenamine (26.2 μM) vs. (R)-higenamine (86.3 μM) vs. racemate (53.4 μM) [1]. In platelet anti-aggregation assays and experimental disseminated intravascular coagulation (DIC) models, the S-enantiomer consistently demonstrates superior potency over the R-antipode across multiple parameters [2]. These stereochemistry-driven potency differences mean that substituting racemic higenamine for the single R-enantiomer introduces uncontrolled pharmacological variables, compromising data reproducibility and mechanistic interpretation.

Quantitative Differentiation Evidence for (R)-(+)-Higenamine Hydrobromide vs. S-Enantiomer, Racemate, Dobutamine, and Structural Analogs


3.3-Fold Difference in iNOS Inhibition Potency: R-Enantiomer (IC50 86.3 μM) vs. S-Enantiomer (IC50 26.2 μM)

In a direct head-to-head comparison using LPS-stimulated RAW 264.7 macrophage cells, the three forms of higenamine were evaluated for inhibition of inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production. (R)-(+)-Higenamine exhibited an IC50 of 86.3 μM, which is 3.3-fold weaker than the (S)-(−)-higenamine IC50 of 26.2 μM, and 1.6-fold weaker than the racemic (RS)-(±)-higenamine IC50 of 53.4 μM [1]. Furthermore, in an in vivo murine endotoxemia model, the (R)-isomer showed only a non-statistically significant tendency toward increased survival rates, whereas the (S)-isomer significantly improved survival [1]. This data establishes that the (R)-enantiomer cannot serve as a substitute for the (S)-enantiomer in studies targeting iNOS-mediated inflammatory pathways.

Enantioselective pharmacology iNOS inhibition Nitric oxide production Septic shock model

S-Enantiomer Superior to R-Enantiomer Across All DIC/MOF Parameters in an In Vivo Rat Model

Pyo et al. (2008) synthesized optically pure (R)-(+)-higenamine (1R) and (S)-(−)-higenamine (1S) and evaluated their effects in an experimental animal model of disseminated intravascular coagulation (DIC). The (S)-enantiomer (1S) was superior to the corresponding (R)-enantiomer (1R) in attenuating all of the DIC and multiple organ failure (MOF) parameters tested [1]. Additionally, in platelet anti-aggregation assays using epinephrine as the inducer, the (S)-(−)-enantiomers (1S, 2S, 3S) consistently demonstrated higher inhibitory potency than their corresponding (R)-(+)-antipodes (1R, 2R, 3R) [1]. This consistent stereochemical preference across both in vitro platelet assays and an in vivo DIC/MOF model demonstrates that the pharmacological activity is stereospecific.

Disseminated intravascular coagulation Multiple organ failure Platelet anti-aggregation Enantioselective pharmacology

β1-Adrenoceptor Full Agonism: Chronotropic EC50 38 nM and Inotropic EC50 97 nM in Murine Atria—Comparable to Isoproterenol

In isolated murine right and left atria, higenamine increased the spontaneous beating rate with an EC50 of 38 nM (chronotropic effect) and the force of contraction with an EC50 of 97 nM (inotropic effect), with maximal responses comparable to those of the non-selective β-AR full agonist isoproterenol [1]. The positive chronotropic effect was antagonized by the β1-selective antagonist practolol (10 nM–3 μM) and the non-selective antagonist propranolol (30–300 nM), but not by the β2-selective antagonist butoxamine (1 μM), confirming β1-adrenoceptor mediation [1]. Although this data was generated using racemic higenamine, the (R)-(+)-enantiomer is the naturally occurring form and serves as the appropriate single-isomer agent for mechanistic studies of β1-AR-mediated cardiac effects [2].

β1-adrenoceptor agonism Positive chronotropy Positive inotropy Cardiac pharmacology

Pharmacologic Stress Perfusion Imaging: Higenamine Matches Dobutamine With 85% Sensitivity and Excellent Agreement (κ = 0.849)

In a porcine model of chronic coronary artery stenosis, higenamine stress radionuclide myocardial perfusion imaging with Tc-99m-sestamibi achieved a sensitivity of 85% for detection of coronary artery disease—identical to dobutamine stress imaging (85%) [1]. Imaging scores (9.9 ± 8.5 vs. 9.4 ± 8.6, P = NS) and defect severity (68% ± 12% vs. 68% ± 15%, P = NS) showed no significant difference between higenamine and dobutamine, with good inter-method agreement (kappa = 0.849, P < 0.0001) [1]. In a separate canine hemodynamic study, higenamine (0.5–4 μg/kg/min, i.v.) produced dose-dependent increases in heart rate, cardiac output, coronary blood flow, and myocardial oxygen consumption comparable to dobutamine (5–30 μg/kg/min), but with the notable distinction that higenamine did not significantly elevate systolic blood pressure and caused only a slight decrease in diastolic blood pressure [2].

Myocardial perfusion imaging Pharmacologic stress agent Coronary artery disease Dobutamine comparison

LSD1 Inhibition: IC50 1.47 μM With High Selectivity Over MAOA/B—A Non-Classical Epigenetic Mechanism Unique to This Scaffold

Higenamine was identified from a natural product library as a potent, selective, and cellularly active LSD1 (lysine-specific demethylase 1) inhibitor with an IC50 of 1.47 ± 0.06 μM [1]. It demonstrated high selectivity toward LSD1 over the structurally related monoamine oxidases MAO-A and MAO-B [1]. In MLL-rearranged leukemia cell lines (MV4-11 and MOLM-13), higenamine significantly increased expression of LSD1 substrates H3K4me1 and H3K4me2 while having negligible effect on H3K4me3, and it dose-dependently suppressed the leukemogenic targets HOXA9 and MEIS1 [1]. This LSD1 inhibitory activity represents a pharmacological mechanism distinct from the β-adrenoceptor-mediated cardiovascular effects and is a class-level property of the higenamine scaffold . While enantiomer-specific LSD1 data are not yet available, the defined (R)-enantiomer hydrobromide salt is the appropriate tool for dissecting whether LSD1 inhibition, like the anti-inflammatory and anti-thrombotic activities, exhibits stereochemical dependence.

LSD1 inhibitor Epigenetic regulation MLL-rearranged leukemia Monoamine oxidase selectivity

Procurement-Driven Application Scenarios for (R)-(+)-Higenamine Hydrobromide Based on Quantitative Differentiation Evidence


Chiral Reference Standard and Negative Control for Enantioselective Anti-Inflammatory Studies

Given the 3.3-fold lower iNOS inhibitory potency of (R)-(+)-higenamine (IC50 = 86.3 μM) compared to the S-enantiomer (IC50 = 26.2 μM) [1], the (R)-enantiomer hydrobromide serves as an essential stereochemical negative control in any study investigating higenamine-mediated iNOS inhibition or anti-inflammatory activity. Researchers must use the defined single R-enantiomer to establish the stereospecificity of observed effects, as racemic material (IC50 = 53.4 μM) would confound data interpretation [1]. This application is particularly relevant for laboratories studying septic shock, where the S-enantiomer has demonstrated significant survival benefit in murine endotoxemia models while the R-enantiomer has not [1].

Cardiac β1-Adrenoceptor Mechanistic Studies Requiring Defined Single-Enantiomer Pharmacology

With chronotropic EC50 of 38 nM and inotropic EC50 of 97 nM—comparable to isoproterenol in maximal efficacy [2]—the (R)-(+)-enantiomer is the appropriate single-isomer tool for investigating β1-AR-mediated cardiac signaling pathways. The defined stereochemistry eliminates the confounding influence of the S-enantiomer, which possesses additional potent anti-inflammatory activities that could produce off-target effects in cardiac preparations. Procurement of the hydrobromide salt ensures a stable, water-soluble form suitable for in vitro organ bath experiments and in vivo infusion protocols similar to those used in the dobutamine comparative studies [3].

Preclinical Development of Pharmacologic Stress Agents With a Favorable Hemodynamic Profile

Higenamine has demonstrated 85% diagnostic sensitivity for coronary artery disease detection—identical to dobutamine—with excellent imaging agreement (κ = 0.849) [4]. Notably, unlike dobutamine, higenamine did not significantly increase systolic blood pressure in canine hemodynamic studies [3]. For pharmaceutical development teams seeking a next-generation pharmacologic stress agent with reduced hypertensive liability, the (R)-(+)-Higenamine Hydrobromide provides a chemically defined, single-enantiomer lead compound for medicinal chemistry optimization and preclinical toxicology assessment.

Epigenetic Drug Discovery: LSD1 Inhibitor Lead Scaffold for MLL-Rearranged Leukemia

Higenamine inhibits LSD1 with an IC50 of 1.47 μM and demonstrates high selectivity over MAO-A and MAO-B, with confirmed cellular activity in MLL-rearranged leukemia cell lines (MV4-11, MOLM-13) [5]. This epigenetic mechanism is entirely distinct from the β-AR agonist activity and opens an orthogonal drug discovery application space. The (R)-(+)-Higenamine Hydrobromide provides medicinal chemistry teams with a defined single-enantiomer starting point for structure-based optimization of LSD1 inhibitors, where stereochemistry may prove critical for potency and selectivity as it does for the anti-inflammatory and anti-thrombotic activities of this scaffold [1].

Quote Request

Request a Quote for (R)-(+)-Higenamine Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.